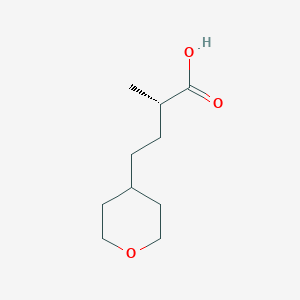

(2S)-2-Methyl-4-(oxan-4-yl)butanoic acid

Description

Properties

IUPAC Name |

(2S)-2-methyl-4-(oxan-4-yl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-8(10(11)12)2-3-9-4-6-13-7-5-9/h8-9H,2-7H2,1H3,(H,11,12)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAEGQLSXWNCRSV-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1CCOCC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCC1CCOCC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Methyl-4-(oxan-4-yl)butanoic acid can be achieved through several synthetic routes. One common method involves the aldol condensation of glyoxylic acid with methyl ketone derivatives under microwave-assisted conditions. This method provides the desired product in moderate to excellent yields depending on the nature of the methyl ketone substituent .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Methyl-4-(oxan-4-yl)butanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxan-4-yl group to other functional groups.

Substitution: The compound can undergo substitution reactions, particularly at the oxan-4-yl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

(2S)-2-Methyl-4-(oxan-4-yl)butanoic acid has several scientific research applications:

Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

Mechanism of Action

The mechanism of action of (2S)-2-Methyl-4-(oxan-4-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

4,4,4-Trifluoro-2-(oxan-4-yl)butanoic Acid

This compound shares the oxan-4-yl substituent at C4 but differs by the presence of three fluorine atoms at C4 (replacing hydrogen) and lacks the methyl group at C2. The trifluoro substitution significantly increases electronegativity and metabolic stability compared to the non-fluorinated target compound .

(2S)-4-(Methylamino)-4-oxo-2-[4-(phosphonooxy)benzyl]butanoic Acid

This derivative () replaces the oxan-4-yl group with a 4-(phosphonooxy)benzyl substituent and introduces a methylamino-oxo group at C3. The phosphonooxy group enhances polarity, making it more water-soluble than the target compound.

(2S)-4-Amino-2-hydroxy-4-oxobutanoic Acid

This compound () features amino and hydroxy groups at C4 and C2, respectively. The absence of the oxan-4-yl group reduces steric bulk, while the amino and hydroxy groups enable hydrogen bonding, increasing solubility (948 g/L at 25°C) compared to the target compound .

(2R,4S)-2-Amino-4-hydroxy-4-phenylbutanoic Acid

This phenyl-substituted analog () replaces the oxan-4-yl group with a phenyl ring and introduces amino and hydroxy groups. The phenyl group enhances aromatic interactions in biological systems, while the (2R,4S) stereochemistry distinguishes it from the (2S) configuration of the target compound .

Physicochemical Properties

Q & A

Basic Research Questions

Q. What synthetic methodologies are suitable for preparing (2S)-2-Methyl-4-(oxan-4-yl)butanoic acid in laboratory settings?

- Methodological Answer : The synthesis of chiral butanoic acid derivatives typically involves asymmetric catalysis or resolution. For the oxan-4-yl (tetrahydropyran) group, a plausible approach includes:

- Step 1 : Coupling a chiral 2-methylbutanoic acid precursor with a functionalized oxan-4-yl moiety using carbodiimide-based coupling agents (e.g., EDC/HOBt) to form the C4 linkage .

- Step 2 : Stereochemical control at the C2 position can be achieved via chiral auxiliaries or enzymatic resolution, as seen in analogous amino acid syntheses .

- Step 3 : Final deprotection and purification via column chromatography or recrystallization. Validate purity using HPLC or chiral GC .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm stereochemistry at C2 and the oxan-4-yl ring substitution pattern. Compare chemical shifts with structurally similar compounds (e.g., fluorophenyl-substituted butanoates) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures molecular formula accuracy. Fragmentation patterns can verify the oxan-4-yl group’s presence .

- Polarimetry : Measure optical rotation to confirm enantiomeric purity, referencing standard values for (S)-configured acids .

Q. What safety protocols should be followed when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile intermediates .

- Storage : Store in airtight containers under inert gas (N/Ar) at 2–8°C to prevent oxidation or hydrolysis. Label containers with hazard identifiers (e.g., "Irritant") .

- Spill Management : Neutralize acid spills with sodium bicarbonate, followed by absorption with inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Experimental Replication : Repeat assays under standardized conditions (e.g., pH, temperature) to rule out environmental variability. Use positive controls (e.g., known kinase inhibitors) for benchmarking .

- Structure-Activity Relationship (SAR) Studies : Systematically modify the oxan-4-yl or methyl groups to isolate contributions to bioactivity. Compare IC values across derivatives .

- Data Harmonization : Cross-validate results with orthogonal assays (e.g., enzymatic vs. cell-based) to confirm mechanism-specific effects .

Q. What strategies are effective for addressing low yields in the stereoselective synthesis of this compound?

- Methodological Answer :

- Catalyst Optimization : Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) to enhance enantiomeric excess (ee). Adjust solvent polarity (e.g., THF vs. DCM) to favor transition-state alignment .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., diastereomers or racemized forms). Introduce protecting groups (e.g., Fmoc) at reactive sites to minimize undesired pathways .

- Kinetic Studies : Monitor reaction progress via in-situ FTIR or NMR to identify rate-limiting steps. Optimize stoichiometry (e.g., excess oxan-4-yl reagent) .

Q. How can researchers mitigate spectral interference when characterizing this compound in complex mixtures?

- Methodological Answer :

- Chromatographic Separation : Use reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) to resolve overlapping peaks .

- Advanced NMR Techniques : Employ - HSQC or COSY to differentiate proton environments in crowded spectra. Deuterated solvents (e.g., DO) reduce background noise .

- Synchrotron X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable, comparing bond lengths/angles to computational models (e.g., DFT) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.